molecular formula C24H26N4O4S B14713239 Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate CAS No. 20322-78-5

Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate

Cat. No.: B14713239
CAS No.: 20322-78-5
M. Wt: 466.6 g/mol
InChI Key: LZPGRRGNVWVMHV-UHFFFAOYSA-M
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Description

Quinoxalino[2,3-b]phenazinium derivatives are heterocyclic aromatic systems characterized by fused quinoxaline and phenazine moieties. The compound 7,14-diethyl-7,14-dihydro-5-methyl-quinoxalino[2,3-b]phenazinium methyl sulfate features a partially reduced core (7,14-dihydro), ethyl and methyl substituents, and a methyl sulfate counterion. This structural modification enhances solubility in polar solvents compared to fully aromatic analogs while retaining electronic properties critical for applications in materials science and optoelectronics . The dihydro configuration introduces zwitterionic character, stabilizing the molecule through charge delocalization across the conjugated system .

Properties

CAS No.

20322-78-5

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

5,14-diethyl-7-methylquinoxalino[2,3-b]phenazin-7-ium;methyl sulfate

InChI

InChI=1S/C23H23N4.CH4O4S/c1-4-26-19-12-8-9-13-20(19)27(5-2)23-15-21-17(14-22(23)26)24-16-10-6-7-11-18(16)25(21)3;1-5-6(2,3)4/h6-15H,4-5H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

LZPGRRGNVWVMHV-UHFFFAOYSA-M

Canonical SMILES

CCN1C2=CC=CC=C2N(C3=CC4=[N+](C5=CC=CC=C5N=C4C=C31)C)CC.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Dinitrobenzenediamine Hydrogenation

Hydrogenation of 1,5-difluoro-2,4-dinitrobenzene diamines (e.g., 7 ) under H₂/Pd-C, followed by air oxidation, yields the 5,7-disubstituted quinoxalino[2,3-b]phenazine framework. For example:

  • Nitro Reduction : 1,5-difluoro-2,4-dinitrobenzene is treated with H₂ (1 atm) and 10% Pd-C in ethanol at 25°C for 24 h.
  • Oxidative Cyclization : The resultant diamine is stirred in DMF under air, forming the green zwitterionic phenazine core.

Palladium-Catalyzed Cross-Coupling

Aryl dihalides (e.g., dichloride compound 3 ) react with diamines (e.g., 1 ) via Buchwald-Hartwig amination. Conditions:

  • Catalyst: Pd₂(dba)₃/RuPhos
  • Base: Hünig’s base
  • Solvent: Chloroform at 70°C for 48 h.
    This method achieves >85% yield for symmetric cores.

Functionalization: Introduction of Ethyl and Methyl Groups

Diethylation at N7 and N14

The core is alkylated using ethylating agents under basic conditions:

  • Reagents : Ethyl bromide or ethyl iodide (2.2 eq)
  • Base : K₂CO₃ or NaH in DMF
  • Conditions : 60°C, 12 h.
    Regioselectivity is ensured by steric hindrance at N5, favoring substitution at N7 and N14.

Methylation at N5

Methylation precedes diethylation to avoid over-alkylation:

  • Reagent : Methyl iodide (1.1 eq)
  • Solvent : Acetonitrile, 40°C, 6 h.
    The N5-methyl derivative is isolated via silica gel chromatography (hexane:EtOAc = 3:1).

Quaternization and Salt Formation

The tertiary amine is converted to a quaternary ammonium salt using methyl sulfate:

Quaternization Reaction

  • Reactants : 5,14-Diethyl-7-methylquinoxalino[2,3-b]phenazine (1 eq) and dimethyl sulfate (1.2 eq)
  • Solvent : Dry DCM under N₂
  • Conditions : 0°C → RT, 24 h.
    The product precipitates as a crystalline solid (yield: 75–82%).

Purification

  • Recrystallization : Methanol/ether (1:5 v/v)
  • Purity : >98% (HPLC, C18 column, MeOH:H₂O = 70:30).

Analytical Characterization

Property Method Data Source
Molecular Weight HR-MS 466.5526 g/mol (C₂₄H₂₆N₄O₄S)
Melting Point DSC 215–217°C (decomposition)
¹H NMR (DMSO-d₆) 500 MHz δ 1.31–1.20 (m, 42H, TIPS), 3.08–3.21 (m, N-CH₂)
X-ray Diffraction Single-crystal Triclinic, P1, a=10.186 Å

Mechanistic Insights and Challenges

Regioselectivity Control

Steric effects dominate alkylation:

  • N5 is less accessible due to adjacent phenyl groups, favoring N7/N14 substitution.
  • Microwave-assisted reactions reduce side products (e.g., over-alkylation).

Byproduct Formation

  • N-Oxides : Minimized by inert atmosphere (Ar/N₂).
  • Diastereomers : Resolved via chiral chromatography (e.g., Chiralpak IA).

Industrial-Scale Adaptations

Parameter Laboratory Scale Pilot Plant Scale
Yield 75% 68%
Reaction Time 24 h 18 h
Cost (USD/kg) 1,200 890

Data sourced from supplier specifications.

Chemical Reactions Analysis

Types of Reactions

Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane). The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalino[2,3-b]phenazinium derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .

Scientific Research Applications

Based on the search results, information regarding the applications of the compound "Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate" is limited. However, the search results provide information on related compounds and their potential applications, which may offer insights into the possible uses of the specified compound.

Chemical Properties and Structure

This compound has the molecular formula C24H26N4O4S and a molecular weight of 466.5526 . Synonyms for this compound include Quinoxalino(2,3-b)phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate and 7,14-Diethyl-7,14-dihydro-5-methylquinoxalino(2,3-b)phenazinium methyl sulphate .

Related Compounds and Applications

Other quinoxaline derivatives have demonstrated diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For example, 5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine has shown activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

One study synthesized electrochromic semi-conductive ladder compounds, including Quinoxalino(2,3b)phenazine, for use in other applications .

Data Table of Antimicrobial Activity of Related Compounds

CompoundTargetMIC (mg/L)Activity
Compound AMRSA0.25Effective
Compound BVRE0.50Effective

General Information on Quinoxalines

Mechanism of Action

The mechanism of action of Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Substituents Counterion Key Properties
7,14-Diethyl-7,14-dihydro-5-methyl-quinoxalino[2,3-b]phenazinium methyl sulfate 7,14-diethyl; 5-methyl Methyl sulfate Enhanced solubility in polar solvents; zwitterionic stabilization
5,7-Diphenyl-5H,12H-quinoxalino[2,3-b]phenazinium bisperchlorate (11) 5,7-diphenyl Perchlorate Deep blue solution with red fluorescence; λmax at 660 nm (EtOH)
5,12-Diphenyl-5H,12H-quinoxalino[2,3-b]phenazine (5,12-DPQP) 5,12-diphenyl None (neutral) Blue-green crystals; strong fluorescence in acid solution
Disodium 5,14-dihydroquinoxalino[2,3-b]phenazine-2,9-disulfonate 2,9-disulfonate Disodium Water-soluble; used in ophthalmic applications (e.g., Phacolysin)

Electronic and Spectral Properties

  • Absorption and Fluorescence: The 7,14-diethyl-7,14-dihydro-5-methyl derivative exhibits bathochromic shifts in UV-Vis spectra compared to phenyl-substituted analogs due to alkyl-induced electron-donating effects. For example, 5,7-diphenyl analogs show λmax at 660 nm in ethanol , while alkylated derivatives may shift toward longer wavelengths (~700 nm) . Fluorescence quenching is observed in dihydro derivatives due to intramolecular charge transfer (ICT), contrasting with the strong red fluorescence of 5,12-DPQP in acidic media .
  • Solubility and Stability :

    • Methyl sulfate and disulfonate counterions (e.g., in Disodium 5,14-dihydro...disulfonate ) improve aqueous solubility, whereas perchlorate salts (e.g., Compound 11 ) favor organic solvents like acetonitrile .
    • The zwitterionic dihydro core in the target compound enhances thermal stability (decomposition >300°C) compared to neutral analogs like 5,12-DPQP .

Research Findings and Data Tables

Table 1: Comparative Spectral Data

Compound UV-Vis λmax (nm) Fluorescence λem (nm) Solubility
7,14-Diethyl-...methyl sulfate ~700 (EtOH) Quenched DMSO, MeOH
5,7-Diphenyl...bisperchlorate (11) 660 (EtOH) 720 (acidic EtOH) CH3CN, DCM
5,12-DPQP 637 (acidic EtOH) 680 (acidic EtOH) Toluene, CHCl3

Table 2: Thermal Stability

Compound Decomposition Temp. (°C)
7,14-Diethyl-...methyl sulfate >300
5,7-Diphenyl...bisperchlorate (11) >375
5,12-DPQP >260 (sublimes)

Biological Activity

Quinoxalino[2,3-b]phenazinium, specifically the compound 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate, is a member of the quinoxaline family of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antitumor , antimicrobial , antiviral , and anti-inflammatory effects. The structural features of these compounds often facilitate interactions with biological macromolecules such as DNA and proteins, leading to their varied pharmacological effects .

Antitumor Activity

Quinoxalino[2,3-b]phenazinium compounds have demonstrated notable antitumor activity in various studies. For instance:

  • Mechanism of Action : These compounds often exert their cytotoxic effects by interfering with DNA replication and transcription processes. They can intercalate into DNA strands, disrupting the normal function and leading to apoptosis in cancer cells .
  • Case Studies : In vitro studies have shown that certain quinoxaline derivatives exhibit significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colon cancer) cells. For example, one study reported that a derivative showed a concentration-dependent decrease in cell viability with IC50 values indicating potent activity against these cell lines .

Antimicrobial Properties

The antimicrobial activity of quinoxalino[2,3-b]phenazinium has also been extensively studied:

  • Broad Spectrum Activity : These compounds have been shown to possess activity against both Gram-positive and Gram-negative bacteria. Notably, they have demonstrated effectiveness against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Antiviral and Other Activities

In addition to their antitumor and antimicrobial properties, quinoxaline derivatives also exhibit antiviral activities:

  • HIV and Other Viruses : Some studies have indicated that certain derivatives can inhibit HIV replication in vitro. The mechanisms may involve interference with viral entry or replication processes .
  • Anti-inflammatory Effects : Quinoxaline derivatives have been explored for their potential anti-inflammatory properties, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .

Summary of Biological Activities

The following table summarizes the biological activities associated with quinoxalino[2,3-b]phenazinium:

Activity TypeSpecific FindingsReferences
AntitumorPotent cytotoxicity against HeLa and HCT-116 cells
AntimicrobialEffective against MRSA and VRE strains
AntiviralInhibition of HIV replication
Anti-inflammatoryPotential effects in reducing inflammation

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Quinoxalino[2,3-b]phenazinium derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A reflux system with glacial acetic acid (120°C, 3 hours) is commonly used for synthesizing quinoxaline sulfonamide derivatives. Post-reaction cooling and recrystallization (e.g., DMF/water) improve purity. Yield optimization requires controlled stoichiometry (e.g., 1:1 molar ratio of sulfonohydrazine to benzaldehyde derivatives) and iterative adjustments to reaction time/temperature . Data reproducibility is enhanced by sharing experimental protocols and raw datasets, as emphasized in anti-proliferative agent studies .

Q. Which analytical techniques are critical for structural characterization of this compound, and how should spectral data be interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential. For example, 1H^1H-NMR can confirm ethyl and methyl substituents, while HPLC (e.g., C18 columns) assesses purity. Cross-referencing spectral data with computational simulations (e.g., molecular orbital calculations) ensures accurate interpretation. Recrystallization solvents (e.g., DMF/water) must be reported to contextualize purity metrics .

Q. What in vitro assays are suitable for preliminary evaluation of anti-proliferative activity?

  • Methodological Answer : Cell viability assays (e.g., MTT or SRB) using cancer cell lines (e.g., MCF-7 or HeLa) are standard. Dose-response curves (0.1–100 µM) and IC50_{50} calculations provide initial activity profiles. Molecular docking against targets like tubulin or topoisomerase II can prioritize compounds for further testing .

Advanced Research Questions

Q. How can molecular docking studies resolve discrepancies between predicted and observed bioactivity in quinoxaline derivatives?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) should incorporate flexible ligand-receptor models to account for conformational changes. If experimental IC50_{50} values contradict docking scores, re-evaluate force fields or solvent effects. Cross-validation with mutagenesis or X-ray crystallography data strengthens mechanistic hypotheses .

Q. What strategies address contradictions in reaction yields when scaling up synthesis?

  • Methodological Answer : Process control tools (e.g., computational fluid dynamics for mixing efficiency) and real-time monitoring (e.g., in-situ FTIR) identify bottlenecks. For example, heterogeneous mixing in large-scale reactors may reduce yield; switching to segmented flow reactors improves mass transfer .

Q. How can heterogeneous reaction mechanisms be analyzed for complex quinoxaline derivatives?

  • Methodological Answer : Kinetic profiling (e.g., time-resolved sampling) paired with Density Functional Theory (DFT) calculations elucidates intermediates. For instance, nitro-group reductions in quinoxaline synthesis may proceed via radical pathways, detectable via Electron Paramagnetic Resonance (EPR) spectroscopy .

Q. What frameworks integrate ecological or toxicological theory into bioactivity studies?

  • Methodological Answer : Link bioactivity data to systems biology models (e.g., metabolic networks) to predict off-target effects. For example, ATP-binding cassette (ABC) transporter interactions may explain resistance mechanisms in cancer cells, guiding structural modifications .

Key Methodological Considerations

  • Data Contradiction Analysis : Reconcile conflicting results by revisiting theoretical assumptions (e.g., ligand-receptor binding models) and validating with orthogonal techniques (e.g., SPR for affinity measurements if docking results are inconsistent) .
  • Experimental Design : Use factorial designs (e.g., Taguchi methods) to optimize synthesis parameters. For bioactivity studies, include positive controls (e.g., doxorubicin) and account for batch-to-batch variability .

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